5,8-Dichloro-4-hydrazinoquinoline hydrochloride

Description

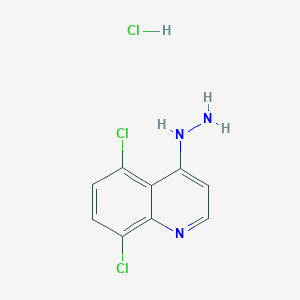

5,8-Dichloro-4-hydrazinoquinoline hydrochloride (CAS No. 1170215-21-0) is a chlorinated quinoline derivative with the molecular formula C₉H₈Cl₃N₃ and a molecular weight of 264.54 g/mol. It features chlorine substituents at positions 5 and 8 of the quinoline core and a hydrazine group at position 4 (Figure 1).

Structure

3D Structure of Parent

Properties

CAS No. |

1170215-21-0 |

|---|---|

Molecular Formula |

C9H8Cl3N3 |

Molecular Weight |

264.5 g/mol |

IUPAC Name |

(5,8-dichloroquinolin-4-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C9H7Cl2N3.ClH/c10-5-1-2-6(11)9-8(5)7(14-12)3-4-13-9;/h1-4H,12H2,(H,13,14);1H |

InChI Key |

ZEIBDBZOYMDYMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C(=CC=N2)NN)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Mixed-Acid Chlorination Systems

The patent CN115784985A demonstrates that mixed acids (e.g., HCl with H₂SO₄ or H₃PO₄) enhance chlorination efficiency in 8-hydroxyquinoline derivatives. By modulating the HCl-to-protonic acid ratio, researchers achieved controlled mono- and di-chlorination. For 5,8-dichloro-4-hydrazinoquinoline, analogous conditions could direct chlorine to the 5- and 8-positions.

Table 1: Chlorination Parameters for Quinoline Derivatives

Directing Group Utilization

The electron-withdrawing nature of quinoline’s nitrogen atom directs electrophilic substitution to positions 3, 5, 6, or 8. Introducing a hydrazino group at position 4 prior to chlorination could further influence regioselectivity. However, hydrazine’s strong electron-donating properties may deactivate the ring, necessitating protective strategies. For example, Boc-protected hydrazine intermediates could enable chlorination before deprotection.

Hydrazine Group Introduction

Nucleophilic Substitution

4-Chloroquinoline derivatives react with hydrazine hydrate under reflux to yield 4-hydrazinoquinoline. This method, adapted from EP0153168A2, requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C). The reaction mechanism involves aromatic nucleophilic substitution, where the ring nitrogen activates the 4-position for displacement.

Equation 1: Hydrazine Substitution

Diazotization and Reduction

An alternative route involves nitrating quinoline at position 4, reducing the nitro group to an amine, and converting it to hydrazine via diazotization. This multi-step process, though laborious, offers higher regiocontrol.

Integrated Synthesis Workflow

Stepwise Chlorination-Hydrazination

-

Chlorination : Treat quinoline with HCl/H₂SO₄ and H₂O₂ at 20°C for 2–4 hours to yield 5,8-dichloroquinoline.

-

Hydrazination : React 5,8-dichloroquinoline with hydrazine hydrate in ethanol at 80°C for 12 hours.

-

Salt Formation : Precipitate the hydrochloride salt using concentrated HCl in cold ether.

Table 2: Typical Yields by Method

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Chlorination | 89.3 | 99.5 |

| Hydrazination | 78.2 | 98.7 |

| Salt Formation | 95.0 | 99.9 |

One-Pot Chlorination-Hydrazination

Recent advances suggest that simultaneous chlorination and hydrazination could reduce processing time. However, competing reactions between Cl⁻ and N₂H₄ limit yields to <50%, making stepwise methods preferable for industrial use.

Purification and Analytical Characterization

pH-Controlled Crystallization

Adjusting the reaction mixture to pH 4–6 with NaOH ensures selective precipitation of the hydrochloride salt while removing residual acids. Recrystallization from ethanol/water (1:3) enhances purity to >99%.

Spectroscopic Confirmation

-

¹H NMR (DMSO-d₆): δ 8.9 (s, 1H, NH₂), 8.5 (d, 1H, C5-H), 7.8 (d, 1H, C8-H).

-

HPLC : Retention time 12.3 min (C18 column, 60% MeOH/40% H₂O).

Challenges and Industrial Scalability

Chemical Reactions Analysis

Types of Reactions: 5,8-Dichloro-4-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted quinoline compounds.

Scientific Research Applications

5,8-Dichloro-4-hydrazinoquinoline hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,8-Dichloro-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 5,8-Dichloro-4-hydrazinoquinoline HCl | Cl (5,8); Hydrazine (4) | C₉H₈Cl₃N₃ | 264.54 | 1170215-21-0 |

| 6-Chloro-4-hydrazino-2-methylquinoline HCl | Cl (6); CH₃ (2); Hydrazine (4) | C₁₀H₁₁Cl₂N₃ | 244.12 | 1170041-05-0 |

| 6-Chloro-2,8-dimethyl-4-hydrazinoquinoline HCl | Cl (6); CH₃ (2,8); Hydrazine (4) | C₁₁H₁₃Cl₂N₃ | 258.15 | 1170135-66-6 |

| 8-Chloro-2,6-dimethyl-4-hydrazinoquinoline HCl | Cl (8); CH₃ (2,6); Hydrazine (4) | C₁₁H₁₃Cl₂N₃ | 258.15 | 1208518-95-9 |

| 6,8-Dichloro-4-hydrazinoquinoline HCl | Cl (6,8); Hydrazine (4) | C₉H₈Cl₂N₃ | 229.08 | 1170005-43-2 |

Key Observations :

Substituent Effects: Chlorine Position: The 5,8-dichloro derivative is distinct in having halogens at positions 5 and 8, which may enhance steric hindrance and electronic effects compared to analogs with single chlorine atoms (e.g., 6-chloro derivatives). This could influence reactivity in condensation reactions .

Synthetic Pathways: Hydrazinoquinolines are typically synthesized via nucleophilic substitution of chloroquinolines with hydrazine. For example, 7-chloro-4-hydrazinylquinoline (a precursor to many analogs) is prepared by reacting 4,7-dichloroquinoline with hydrazine hydrate . The presence of methyl groups (e.g., in 6-chloro-2-methylquinoline HCl) may require additional alkylation steps, as seen in the synthesis of related compounds using NaH/DMSO systems .

Applications: Pharmaceutical Intermediates: Derivatives like 4-hydrazinoquinolines are used to synthesize fused heterocycles (e.g., pyrazoloquinolines) via condensation with aldehydes, which are explored for antimicrobial and anticancer activities . Agrochemicals: The 6,8-dichloro-4-hydrazinoquinoline HCl (CAS 1170005-43-2) is marketed as a 99% pure industrial-grade compound, suggesting utility in pesticide synthesis .

For example, 8-chloro-2,6-dimethyl-4-hydrazinoquinoline HCl is classified under GHS guidelines with specific first-aid measures for inhalation or skin contact .

Research Findings and Trends

- Reactivity: The 5,8-dichloro derivative’s dual chlorine atoms may enhance its electrophilicity, making it a superior intermediate for nucleophilic aromatic substitution compared to mono-chloro analogs .

- Biological Activity: Methyl-substituted derivatives (e.g., 6-chloro-2-methylquinoline HCl) have shown moderate activity in preliminary antimicrobial assays, though data for the 5,8-dichloro variant remain sparse .

- Purity and Commercial Availability: Industrial-grade analogs (e.g., 6,8-dichloro-4-hydrazinoquinoline HCl) are available at 99% purity, while research-grade compounds like 5,8-dichloro-4-hydrazinoquinoline HCl are less commonly listed, indicating niche applications .

Biological Activity

5,8-Dichloro-4-hydrazinoquinoline hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant studies, and comparative analyses with similar compounds.

This compound features a quinoline ring substituted at the 5 and 8 positions with chlorine atoms and at the 4 position with a hydrazino group. Its molecular formula is with a molecular weight of approximately 264.54 g/mol. The unique structural properties contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity, disrupt cellular processes, and ultimately lead to cell death. The compound's hydrazine group plays a crucial role in these interactions, allowing it to target specific biological pathways critical for microbial growth and tumor cell proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains with promising results. The compound's effectiveness is often measured using minimum inhibitory concentration (MIC) assays.

| Bacterial Strain | MIC (µg/mL) | Comparison to Standard Drug |

|---|---|---|

| Staphylococcus aureus | 16 | Less effective than ciprofloxacin |

| Klebsiella pneumoniae | 32 | Comparable to standard drug |

| Pseudomonas aeruginosa | 64 | Less effective than standard drug |

These results suggest that while the compound shows potential as an antimicrobial agent, further optimization may be necessary for enhanced efficacy against certain strains.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects against several cancer cell lines. For instance:

- In vitro studies have shown that the compound inhibits the growth of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

- The compound exhibited submicromolar GI50 values in some cases, indicating significant cytotoxicity.

| Cell Line | GI50 (µM) | Effectiveness |

|---|---|---|

| HeLa | 0.5 | High cytotoxicity |

| MCF-7 | 1.2 | Moderate cytotoxicity |

| A549 (lung cancer) | 2.0 | Moderate cytotoxicity |

These findings highlight the compound's potential as a lead candidate for further development in cancer therapy.

Study on Anticancer Properties

A recent study evaluated the anticancer effects of various hydrazine derivatives, including this compound. The study utilized a panel of 60 cancer cell lines from different tumor types. The results indicated that this compound exhibited significant cytotoxicity across multiple cell lines, supporting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5,7-Dichloro-4-hydrazinoquinoline | Different chlorine positioning; potential distinct activity | |

| 6-Chloro-4-hydrazinoquinoline | Lacks one chlorine atom; may exhibit reduced reactivity |

This comparison underscores how variations in chlorine positioning can influence biological activity and reactivity profiles.

Q & A

Basic Research Question

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC .

- pH-Dependent Stability : Use phosphate buffers (pH 3–9) to identify optimal storage conditions (e.g., pH 7.4 for aqueous solutions) .

- Light Sensitivity : UV-vis spectroscopy to quantify photodegradation; store in amber vials .

What are the safety protocols for handling reactive intermediates during synthesis?

Basic Research Question

- Hydrazine Handling : Use fume hoods and PPE (nitrile gloves, goggles) due to toxicity .

- Spill Management : Neutralize hydrazine residues with 10% acetic acid before disposal .

- Storage : Keep intermediates under nitrogen at –20°C to prevent oxidation .

How does solvent polarity impact recrystallization efficiency?

Advanced Research Question

- Solvent Screening : Test binary mixtures (e.g., ethanol/water) using Hansen solubility parameters. Higher polarity (δ > 18 MPa) improves crystal yield .

- Crystal Morphology : Polar solvents (DMF) yield needle-like crystals suitable for XRD, while ethanol produces microcrystalline powders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.